molecular formula C10H14FN B2747272 (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine CAS No. 2248172-63-4

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2747272
CAS No.: 2248172-63-4
M. Wt: 167.227
InChI Key: AROZDPHXOAMLPC-QMMMGPOBSA-N
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Description

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-fluorobenzaldehyde with a chiral amine, followed by reduction to form the desired amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(3-fluorophenyl)ethanol
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol

Uniqueness

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a methylpropan-1-amine backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chiral center at the second carbon, a fluorophenyl group, and a branched alkyl chain. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorinated phenyl group is believed to modulate the activity of these molecular targets, leading to therapeutic effects.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing intracellular signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurotransmission.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in vitro. For instance, it inhibited interleukin (IL)-1β and tumor necrosis factor (TNF)-α release in activated microglial cells, suggesting its potential use in neuroinflammatory conditions.

2. Neuroprotective Properties

In models of neurodegenerative diseases, such as Alzheimer's disease, the compound showed promise in improving neuronal survival and reducing microglial activation. This was evidenced by decreased plaque load and enhanced cognitive function in animal studies.

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry highlighted its anti-inflammatory effects in a mouse model of neuroinflammation. The compound reduced cytokine levels significantly compared to controls, indicating its therapeutic potential for neurodegenerative diseases .
  • Study 2 : Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in infectious disease treatment .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, NeuroprotectiveFluorinated phenyl group enhances activity
3-(4-Fluorophenyl)propanamideAntimicrobialLacks chiral center
3-Amino-3-(3-fluorophenyl)propanamideEnzyme inhibitionDifferent functional group

Properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROZDPHXOAMLPC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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